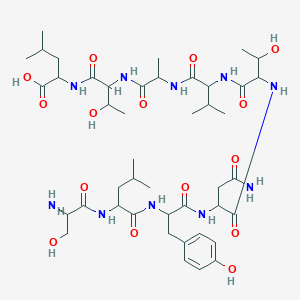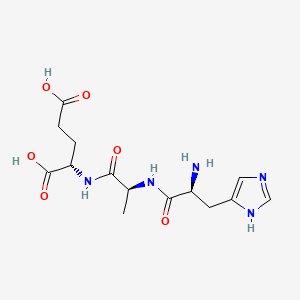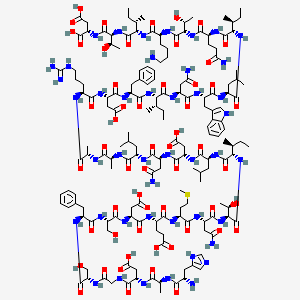
1647119-71-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm is a is a potent, selective and short-acting peptidic V2 receptor (V2R) agonist with EC50s of 0.25 and 0.05 nM for hV2R and rV2R, respectively.
Applications De Recherche Scientifique
Scientific Research and Technology
- Theme of Scientific Research : Scientific research delves into the universe's deepest mysteries and living things, creating technologies that benefit humanity and generate wealth. This encapsulates the beauty and benefits of science (Press, 2013).
- Data Sharing Practices : Modern scientific research is data-intensive and collaborative. Data sharing is crucial for verifying results and extending research. However, challenges exist in data accessibility, discovery, reuse, preservation, and sharing (Tenopir et al., 2011).
- Enabling Technologies for Data-Intensive Analysis : A variety of software applications support scientific analyses and processes, addressing requirements like interoperability, integration, and data handling. No single technology meets all needs, so hybrid technologies are often used (Yao, Rabhi, & Peat, 2014).
- Unit Testing for Legacy Scientific Code : Modifying and maintaining large-scale scientific applications is challenging. A unit testing framework improves performance and efficiency, addressing the complexity of scientific code (Yao et al., 2017).
- Big Data in Scientific Research : The use of big data technologies in scientific experiments, such as the discovery of the Higgs boson particle, exemplifies the intersection of big data and scientific research (Krishnan, 2020).
Collaboration and Methodologies in Research
- Crowdsourcing in Scientific Research : Crowdsourced scientific initiatives complement traditional research approaches, maximizing resources, transparency, and reliability. They enable tackling ambitious projects not possible under standard models (Uhlmann et al., 2019).
- Hackathons for Accelerating Discoveries : Hackathons enhance collaborative science, providing peer review before publication and ensuring reproducibility of scientific analyses (Ghouila et al., 2018).
Research Management and Impact
- Reproducibility in Science : Improving the reliability and efficiency of scientific research increases credibility and accelerates discovery. Measures like optimized methods, reporting, and evaluation are crucial (Munafo et al., 2017).
- Low-Cost Methods in Plant Sciences : Addressing resource limitations in botanical research through low-cost methods can significantly aid scientific inquiry (Dean, Muriithi, & Culley, 2020).
Propriétés
Numéro CAS |
1647119-71-8 |
|---|---|
Nom du produit |
1647119-71-8 |
Formule moléculaire |
C₄₇H₆₉ClN₁₂O₉S₂ |
Poids moléculaire |
1045.71 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





